SB-224289

Description

SB-224289 is a small molecule with a high affinity for human 5-HT1B receptors.

Properties

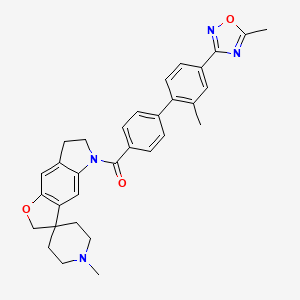

IUPAC Name |

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O3/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32/h4-9,16-18H,10-15,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMRMGXINTJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043987 | |

| Record name | SB 224289 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180083-23-2 | |

| Record name | SB 224289 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180083-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 224289 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180083232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 224289 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SB 224289 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB 224289 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F95C648W4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to SB-224289: A Selective 5-HT1B Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-224289 is a potent and selective scientific research compound that acts as an inverse agonist at the human 5-hydroxytryptamine (serotonin) receptor subtype 1B (5-HT1B).[1][2][3] Its high affinity and significant selectivity over other serotonin receptors, including the closely related 5-HT1D receptor, have established it as an invaluable tool for elucidating the physiological and pathological roles of the 5-HT1B receptor.[4] This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Chemical and Physicochemical Properties

This compound, chemically identified as 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine], is a complex heterocyclic molecule.[4][5] Its structure is fundamental to its high-affinity binding and selective interaction with the 5-HT1B receptor.

| Property | Value |

| IUPAC Name | [4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone[6] |

| Molecular Formula | C₃₂H₃₂N₄O₃[5] |

| Molecular Weight | 520.633 g·mol⁻¹[6] |

| CAS Number | 180083-23-2[5] |

| PubChem CID | 3378093[5] |

Pharmacology and Mechanism of Action

The defining characteristic of this compound is its inverse agonism at the 5-HT1B receptor. Unlike a neutral antagonist, which simply blocks agonist binding, an inverse agonist reduces the constitutive, basal activity of a receptor.[2]

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated the high affinity of this compound for the human 5-HT1B receptor.[1][4] It exhibits over 75-fold selectivity for the h5-HT1B receptor compared to a wide range of other serotonin receptor subtypes and other neurotransmitter receptors.[1][4] This selectivity is crucial for its utility as a specific pharmacological probe.

| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT1B |

| Human 5-HT1B | 8.16 ± 0.06[4] | - |

| Human 5-HT1D | > 60-fold lower affinity | > 60-fold |

| Human 5-HT1A | > 60-fold lower affinity | > 60-fold |

| Human 5-HT1E/1F | > 60-fold lower affinity | > 60-fold |

| Human 5-HT2A/2C | > 60-fold lower affinity | > 60-fold |

Functional Activity: Inverse Agonism

The inverse agonist properties of this compound are most clearly demonstrated in functional assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay.[4] In systems expressing the 5-HT1B receptor, which exhibits a degree of constitutive (agonist-independent) activity, this compound reduces this basal level of G-protein signaling, a property referred to as "negative intrinsic activity".[1][4] When co-administered with a 5-HT1B agonist, this compound produces a rightward shift in the agonist's concentration-response curve, consistent with competitive antagonism.[4]

| Functional Parameter | Value | Assay System |

| Antagonist Potency (pA2) | 8.4 ± 0.2[7] | Electrically stimulated [³H]5-HT release |

| Inverse Agonist Potency (pEC50) | 7.9 ± 0.1[7] | [³⁵S]GTPγS Binding Assay |

5-HT1B Receptor Signaling Pathway Modulation

References

- 1. This compound--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective 5-HT1B receptor inverse agonist this compound, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (this compound) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SB 224289 | C32H32N4O3 | CID 3378093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Selective Serotonin 5-HT1B Receptor Antagonist: A Technical Guide to the Selectivity Profile of SB-224289

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-224289, chemically known as 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine], is a potent and highly selective antagonist of the human serotonin 5-HT1B receptor.[1][2][3][4][5] Its remarkable selectivity, coupled with its inverse agonist properties, has established this compound as an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinities across various serotonin receptor subtypes and the experimental protocols used for its characterization.

Core Properties of this compound

This compound exhibits high affinity for the human 5-HT1B receptor, with a reported pKi value of approximately 8.2.[2] Notably, it displays significant selectivity, with over 60-fold greater affinity for the 5-HT1B receptor compared to other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors.[2] Functionally, this compound acts as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the 5-HT1B receptor.[3][4]

Quantitative Selectivity Profile

The selectivity of this compound is a cornerstone of its utility in research. The following table summarizes the binding affinities (pKi) of this compound for various human serotonin receptor subtypes. The data has been compiled from radioligand binding assays.

| Receptor Subtype | pKi | Reference Radioligand | Tissue/Cell Line |

| 5-HT1B | 8.2 | [125I]Iodocyanopindolol | Recombinant CHO cells |

| 5-HT1A | <6.5 | [3H]8-OH-DPAT | Rat Hippocampus |

| 5-HT1D | 6.5 | [3H]GR-125743 | Recombinant CHO cells |

| 5-HT1E | <6.0 | [3H]5-HT | Human Cortex |

| 5-HT1F | <6.0 | [3H]Sumatriptan | Rat Brain |

| 5-HT2A | <6.0 | [3H]Ketanserin | Rat Cortex |

| 5-HT2C | <6.0 | [3H]Mesulergine | Porcine Choroid Plexus |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The characterization of this compound's selectivity profile relies on two primary experimental assays: radioligand binding assays and functional [35S]GTPγS binding assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor.

Detailed Methodology for 5-HT1B Receptor Binding Assay:

-

Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT1B receptor.

-

Radioligand: [125I]Iodocyanopindolol, a high-affinity ligand for 5-HT1B receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated at 25°C for 60 minutes.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

This functional assay measures the ability of a compound to modulate G-protein activation, a downstream event following receptor binding. It is particularly useful for determining whether a ligand is an agonist, antagonist, or inverse agonist.

Detailed Methodology for 5-HT1B [35S]GTPγS Binding Assay:

-

Receptor Source: Membranes from CHO cells expressing the human 5-HT1B receptor.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4.

-

Incubation: Membranes are pre-incubated with GDP (10 µM) and this compound (or an agonist for comparison) before the addition of [35S]GTPγS (0.1 nM). The reaction is then incubated at 30°C for 30 minutes.[6]

-

Separation: The assay is terminated by rapid filtration through glass fiber filters.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a decrease below basal levels indicates inverse agonist activity. Antagonists will block the agonist-induced increase in binding.

Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As an inverse agonist, this compound stabilizes the receptor in an inactive conformation, thereby reducing the basal level of G-protein activation and subsequent adenylyl cyclase inhibition.

Conclusion

This compound is a highly selective 5-HT1B receptor antagonist with inverse agonist properties. Its well-defined selectivity profile, established through rigorous radioligand binding and functional assays, makes it an indispensable tool for investigating the multifaceted roles of the 5-HT1B receptor in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.

References

- 1. The selective 5-HT1B receptor inverse agonist this compound, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 3. SB‐224289–a novel selective (human) 5‐HT1B receptor antagonist with negative intrinsic activity | Semantic Scholar [semanticscholar.org]

- 4. This compound–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

A Deep Dive into the Binding Affinity of SB-224289: A Selective Antagonist of the Human 5-HT1B Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of SB-224289 for the human 5-hydroxytryptamine (5-HT) receptors 1B (h5-HT1B) and 1D (h5-HT1D). This compound is a potent and selective antagonist of the h5-HT1B receptor, a key target in various physiological and pathological processes within the central nervous system. Understanding its binding profile is crucial for its application as a research tool and for the development of novel therapeutics.

Executive Summary

This compound demonstrates high affinity and significant selectivity for the human 5-HT1B receptor over the closely related 5-HT1D receptor. This selectivity is a critical attribute, as the two receptors share a high degree of pharmacological similarity, making the development of subtype-selective ligands challenging. This guide presents the quantitative binding data, detailed experimental methodologies employed in its characterization, and the associated signaling pathways of these receptors.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for h5-HT1B and h5-HT1D receptors has been determined through radioligand binding studies, with the data consistently demonstrating its preference for the 5-HT1B subtype. The key quantitative data from seminal studies are summarized below.

| Receptor Subtype | Ligand | pKi | Selectivity (fold) |

| Human 5-HT1B | This compound | 8.16 ± 0.06 | >75-fold vs h5-HT1D |

| Human 5-HT1D | This compound | ~6.27 | - |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of this compound was primarily achieved through competitive radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay. These experiments were typically conducted using membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human 5-HT1B or 5-HT1D receptors.

Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA encoding for either the human 5-HT1B or 5-HT1D receptor.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Membrane Preparation:

-

Cultured cells are harvested and washed with a phosphate-buffered saline (PBS) solution.

-

The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The final membrane pellet is resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to displace a radiolabeled ligand that binds to the 5-HT1B and 5-HT1D receptors.

-

Radioligand: Typically [³H]5-HT (tritiated serotonin) is used.

-

Assay Buffer: A common buffer composition is 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, and 100 µM pargyline (to inhibit monoamine oxidase), pH 7.4.

-

Procedure:

-

A constant concentration of the radioligand (e.g., 5 nM [³H]5-HT) is incubated with the cell membranes (containing either h5-HT1B or h5-HT1D receptors).

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This assay measures the functional consequence of ligand binding to G-protein coupled receptors (GPCRs) like the 5-HT1B and 5-HT1D receptors. It quantifies the activation of G-proteins by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. The use of [³⁵S]GTPγS allows for the measurement of this activation. Antagonists, like this compound, will inhibit agonist-stimulated [³⁵S]GTPγS binding.

-

Procedure:

-

Cell membranes are incubated in an assay buffer containing GDP, an agonist (e.g., 5-HT), and varying concentrations of this compound.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

After incubation, the reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

-

The radioactivity on the filters is counted.

-

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is quantified to determine its antagonist potency (pA₂ value).

Mandatory Visualizations

Signaling Pathways

Both 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, these receptors can modulate ion channel activity and influence other signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Caption: 5-HT1B/1D Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of this compound.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a valuable pharmacological tool due to its high affinity and selectivity for the human 5-HT1B receptor. The experimental protocols outlined in this guide, particularly radioligand binding and functional [³⁵S]GTPγS assays, are fundamental to characterizing the interaction of such compounds with their targets. A thorough understanding of its binding characteristics and the underlying signaling pathways is essential for researchers in the fields of neuroscience and drug discovery to effectively utilize this compound in their studies and to inform the development of next-generation therapeutics targeting the serotonergic system.

The Role of SB-224289 in the Elucidation of 5-HT Autoreceptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a key monoamine neurotransmitter, modulates a vast array of physiological and psychological processes. Its signaling is tightly regulated by a complex system of receptors, including presynaptic autoreceptors that provide negative feedback on 5-HT synthesis and release. Among these, the 5-HT₁B and 5-HT₁D receptor subtypes have been subjects of intense investigation due to their significant pharmacological similarities and their roles as terminal autoreceptors. The development of selective pharmacological tools has been paramount in dissecting the distinct functions of these receptor subtypes. This technical guide focuses on SB-224289, a potent and selective 5-HT₁B receptor antagonist, and its pivotal role in advancing our understanding of 5-HT autoreceptor function.

This compound (1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine]) has emerged as an indispensable tool for researchers. Its high affinity and selectivity for the human 5-HT₁B receptor over the 5-HT₁D receptor and other 5-HT receptor subtypes have enabled precise investigation into the physiological and pathological roles of 5-HT₁B autoreceptors. This guide provides an in-depth overview of the pharmacological profile of this compound, detailed experimental protocols for its use in key research applications, and a summary of the critical data it has helped generate.

Pharmacological Profile of this compound

This compound is a competitive antagonist at the 5-HT₁B receptor with negative intrinsic activity, meaning it acts as an inverse agonist.[1][2] This property is crucial as it not only blocks the action of endogenous 5-HT but also reduces the basal, agonist-independent activity of the receptor.

Binding Affinity and Selectivity

The utility of this compound as a research tool is fundamentally derived from its high binding affinity and selectivity for the 5-HT₁B receptor. The following table summarizes its binding profile against various 5-HT receptor subtypes.

| Receptor Subtype | pKi (mean ± SEM) | Species | Reference |

| h5-HT₁B | 8.16 ± 0.06 | Human | [1] |

| h5-HT₁D | <6.5 | Human | [1] |

| h5-HT₁A | <6.0 | Human | [3] |

| h5-HT₁E | <6.0 | Human | [3] |

| h5-HT₁F | <6.0 | Human | [3] |

| h5-HT₂A | <6.0 | Human | [3] |

| h5-HT₂C | <6.0 | Human | [3] |

Table 1: Binding Affinity (pKi) of this compound for Human 5-HT Receptor Subtypes.

This compound displays over 75-fold selectivity for the human 5-HT₁B receptor over the human 5-HT₁D receptor and more than 60-fold selectivity over a range of other 5-HT receptor subtypes.[1][3] This high degree of selectivity is essential for attributing its pharmacological effects specifically to the blockade of 5-HT₁B receptors.

Functional Activity

In functional assays, this compound acts as a competitive antagonist, causing a rightward shift in the concentration-response curves of 5-HT₁B receptor agonists.[1] Furthermore, its inverse agonist properties have been demonstrated in [³⁵S]GTPγS binding assays, where it reduces basal G-protein activation.[1]

| Assay | Effect of this compound | Quantitative Measure | Species/System | Reference |

| [³⁵S]GTPγS Binding | Inverse Agonism | Higher potency at h5-HT₁B vs. h5-HT₁D | Recombinant CHO cells | [1] |

| Electrically Stimulated [³H]5-HT Release | Potentiation | Potentiated release to the same extent as methiothepin | Guinea-pig cerebral cortical slices | [1] |

| 5-HT-Inhibited [³H]5-HT Release | Reversal of Inhibition | Fully reversed the inhibitory effect of exogenous 5-HT | Guinea-pig cerebral cortical slices | [1] |

Table 2: Functional Activity of this compound.

These functional data confirm that this compound effectively blocks the inhibitory function of terminal 5-HT₁B autoreceptors, leading to an enhancement of 5-HT release.

Signaling Pathways of 5-HT₁B and 5-HT₁D Autoreceptors

5-HT₁B/₁D Receptor Gαi/o-Mediated Signaling Pathway.

References

- 1. This compound--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

The Selective 5-HT1B Antagonist SB-224289: An In-Depth Technical Guide to its Effects on 5-HT Release in the Cerebral Cortex

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-224289 is a highly selective and potent antagonist of the serotonin 1B (5-HT1B) receptor, exhibiting inverse agonist properties.[1][2] This compound has been instrumental in elucidating the role of the 5-HT1B autoreceptor in regulating the release of serotonin (5-HT) in various brain regions, including the cerebral cortex. As a presynaptic autoreceptor, the 5-HT1B receptor acts as a key feedback mechanism, where its activation by synaptic 5-HT inhibits further release of the neurotransmitter. By blocking this receptor, this compound effectively removes this inhibitory brake, leading to an enhancement of 5-HT release, particularly during neuronal activity. This technical guide provides a comprehensive overview of the effects of this compound on 5-HT release in the cerebral cortex, detailing its mechanism of action, quantitative effects, the experimental protocols used for its characterization, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively binding to the 5-HT1B receptor. It displays high affinity for the human 5-HT1B receptor, with a reported pKi of approximately 8.2.[1][2] Its selectivity for the 5-HT1B receptor is significant, showing over 75-fold greater affinity for this subtype compared to other 5-HT receptors, including the structurally similar 5-HT1D receptor.[1][2]

Functionally, this compound acts as an inverse agonist.[1][2] This means that in addition to blocking the effects of agonists like 5-HT, it also reduces the basal, constitutive activity of the 5-HT1B receptor. This is a crucial aspect of its action, as it can increase 5-HT release even in the absence of high synaptic 5-HT concentrations by alleviating the receptor's inherent inhibitory tone.

Data Presentation

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT1B |

| h5-HT1B | 8.16 ± 0.06 | - |

| Other 5-HT receptors | >75-fold lower affinity | >75x |

Table 2: Functional Effects of this compound on 5-HT Release in the Cerebral Cortex

| Experimental Condition | Effect of this compound | Observation |

| Basal (unstimulated) 5-HT release | No significant effect | In the absence of neuronal firing, blocking the autoreceptor has a minimal impact on 5-HT levels. |

| Electrically stimulated 5-HT release | Potentiation | This compound significantly increases the amount of 5-HT released upon neuronal stimulation. The magnitude of this potentiation is comparable to that of the non-selective 5-HT1 antagonist methiothepin.[1][2] |

| 5-HT-inhibited stimulated 5-HT release | Full reversal of inhibition | This compound completely blocks the inhibitory effect of exogenously applied 5-HT on stimulated 5-HT release.[1][2] |

Experimental Protocols

The characterization of this compound's effects on 5-HT release has relied on several key experimental methodologies.

In Vitro [³H]5-HT Release from Electrically Stimulated Cerebral Cortex Slices

This assay directly measures the release of pre-loaded radiolabeled serotonin from brain tissue slices upon electrical stimulation.

Protocol:

-

Tissue Preparation:

-

Male guinea pigs (250-350g) are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1, aerated with 95% O₂/5% CO₂).

-

The cerebral cortex is dissected and sliced into 300 µm thick sections using a McIlwain tissue chopper.

-

-

Radiolabeling:

-

Slices are incubated in 5 ml of Krebs-Henseleit buffer containing 0.1 µM [³H]5-HT for 30 minutes at 37°C.

-

-

Superfusion:

-

After incubation, slices are transferred to a superfusion chamber and continuously perfused with warmed (37°C) and gassed Krebs-Henseleit buffer at a flow rate of 1 ml/min.

-

The buffer contains a 5-HT uptake inhibitor (e.g., paroxetine) to prevent the reuptake of released [³H]5-HT.

-

-

Stimulation and Sample Collection:

-

After a 60-minute washout period to establish a stable baseline, two stimulation periods (S1 and S2) are applied.

-

Electrical stimulation is delivered through platinum electrodes (e.g., 2 ms pulses, 3 Hz for 2 minutes).

-

Superfusate fractions are collected at regular intervals (e.g., 5-minute fractions) before, during, and after each stimulation period.

-

This compound or other test compounds are added to the superfusion buffer a set time (e.g., 20 minutes) before the second stimulation period (S2).

-

-

Data Analysis:

-

The radioactivity in each superfusate fraction and in the tissue slices at the end of the experiment is determined by liquid scintillation counting.

-

The amount of [³H]5-HT released in each fraction is expressed as a percentage of the total radioactivity in the tissue at the start of the collection period.

-

The effect of this compound is determined by comparing the ratio of the stimulated release in the second period to the first (S2/S1) in the presence and absence of the drug.

-

In Vivo Microdialysis in the Frontal Cortex

This technique allows for the measurement of extracellular 5-HT levels in the brain of a freely moving animal.

Protocol:

-

Animal Surgery:

-

Male rats (e.g., Sprague-Dawley, 250-300g) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is stereotaxically implanted above the desired brain region (e.g., the medial prefrontal cortex).

-

-

Probe Insertion and Perfusion:

-

Following a recovery period of several days, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µl/min).

-

-

Sample Collection and Analysis:

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

The concentration of 5-HT in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

-

Drug Administration:

-

This compound is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the microdialysis probe.

-

Dialysate collection continues to monitor changes in extracellular 5-HT levels.

-

-

Data Analysis:

-

5-HT concentrations are typically expressed as a percentage of the baseline levels established before drug administration.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors, including the inverse agonist activity of this compound.

Protocol:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor are cultured and harvested.

-

Cell membranes are prepared by homogenization and centrifugation.

-

-

Binding Assay:

-

Membranes are incubated in an assay buffer containing GDP, MgCl₂, and various concentrations of this compound.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

-

Data Analysis:

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Inverse agonism is demonstrated by a decrease in basal [³⁵S]GTPγS binding in the presence of this compound.

-

Signaling Pathways and Visualizations

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

References

Foundational Research on SB-224289's Negative Intrinsic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research establishing the negative intrinsic activity of SB-224289, a selective antagonist of the 5-hydroxytryptamine (5-HT)1B receptor. This document provides a comprehensive overview of the key experiments, detailed methodologies, and quantitative data that have defined this compound as an inverse agonist. The information is presented to facilitate understanding and replication of the seminal work in this area, catering to an audience of researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical name 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine], is a highly selective and high-affinity antagonist for the human 5-HT1B receptor.[1][2] Foundational studies have demonstrated that this compound goes beyond simple antagonism by exhibiting negative intrinsic activity, meaning it can reduce the basal, or constitutive, activity of the 5-HT1B receptor in the absence of an agonist.[1][2] This property classifies this compound as an inverse agonist and has significant implications for its pharmacological effects and therapeutic potential. This guide will delve into the core experimental evidence that underpins our understanding of this crucial characteristic.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound, highlighting its binding affinity, selectivity, and functional activity at the 5-HT1B receptor.

Table 1: Binding Affinity and Selectivity of this compound

| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. h5-HT1B |

| Human 5-HT1B | 8.16 ± 0.06[1][2] | - |

| Human 5-HT1D | >75-fold lower affinity[1][2] | > 75-fold |

| Other 5-HT Receptors (1A, 1E, 1F, 2A, 2C) | >60-fold lower affinity | > 60-fold |

Table 2: Functional Activity of this compound in [35S]GTPγS Binding Assays

| Parameter | Value | Description |

| Negative Intrinsic Activity | Demonstrated[1][2] | Reduction of basal [35S]GTPγS binding |

| Potency (Antagonist) | pA2 = 8.4 ± 0.2 | Functional antagonist potency against 5-HT |

Key Experimental Protocols

The negative intrinsic activity of this compound has been primarily demonstrated through in vitro functional assays. This section provides detailed methodologies for the key experiments cited in the foundational research.

[35S]GTPγS Binding Assay in CHO Cells Expressing h5-HT1B Receptors

This assay is a cornerstone for demonstrating the negative intrinsic activity of this compound by measuring its ability to decrease basal G-protein activation.

Objective: To quantify the effect of this compound on the basal and agonist-stimulated binding of [35S]GTPγS to membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.

Materials:

-

CHO cell membranes expressing recombinant h5-HT1B receptors

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

This compound

-

5-HT (agonist)

-

GDP

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM Ascorbate, pH 7.4

-

Scintillation fluid

Procedure:

-

Membrane Preparation: CHO cells expressing the h5-HT1B receptor are harvested and homogenized in an appropriate buffer. The cell membranes are then isolated by centrifugation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

CHO cell membranes (typically 10-20 µg of protein per well)

-

GDP (final concentration 10 µM)

-

This compound at various concentrations (for measuring negative intrinsic activity) or a fixed concentration of this compound with varying concentrations of 5-HT (for determining antagonist potency).

-

-

Pre-incubation: The plate is pre-incubated for 30 minutes at 30°C.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS to a final concentration of approximately 100-200 pM.

-

Incubation: The plate is incubated for a further 30 minutes at 30°C with gentle shaking.

-

Termination of Reaction: The reaction is terminated by rapid filtration through GF/B filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound [35S]GTPγS.

-

Quantification: The filters are dried, and the amount of bound [35S]GTPγS is determined by liquid scintillation counting.

Data Analysis:

-

Negative Intrinsic Activity: The percentage decrease in basal [35S]GTPγS binding in the presence of this compound is calculated relative to the basal binding in the absence of the compound.

-

Antagonist Potency: The ability of this compound to shift the concentration-response curve of 5-HT is analyzed using a Schild plot to determine the pA2 value.

[3H]5-HT Release from Guinea-Pig Cerebral Cortical Slices

This ex vivo assay assesses the functional consequence of 5-HT1B receptor modulation on neurotransmitter release.

Objective: To determine the effect of this compound on the electrically stimulated release of [3H]5-HT from guinea-pig cerebral cortical slices.

Materials:

-

Guinea-pig cerebral cortex

-

[3H]5-HT

-

Krebs-Henseleit buffer

-

This compound

-

5-HT

-

Scintillation fluid

Procedure:

-

Slice Preparation: Slices of guinea-pig cerebral cortex are prepared and pre-incubated with [3H]5-HT to allow for uptake into serotonergic nerve terminals.

-

Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with Krebs-Henseleit buffer.

-

Stimulation: The slices are subjected to electrical field stimulation to evoke the release of [3H]5-HT.

-

Drug Application: this compound and/or 5-HT are added to the superfusion buffer at various concentrations.

-

Fraction Collection: Superfusate fractions are collected throughout the experiment.

-

Quantification: The amount of [3H]5-HT in each fraction is determined by liquid scintillation counting.

Data Analysis:

-

The effect of this compound on both basal and stimulated [3H]5-HT release is quantified. As an antagonist, this compound is expected to potentiate stimulated release by blocking the inhibitory effect of endogenous 5-HT on the presynaptic 5-HT1B autoreceptors.[1][2] It can also reverse the inhibitory effect of exogenously applied 5-HT.[1][2]

In Vivo Studies and Context-Dependent Activity

While in vitro studies provide clear evidence for the inverse agonist properties of this compound, in vivo findings have introduced a layer of complexity. A study by Stenfors and Ross (2002) failed to detect in vivo inverse agonism of this compound in guinea pigs depleted of endogenous 5-HT with reserpine.[3] In these 5-HT-depleted animals, this compound did not alter 5-hydroxyindoleacetic acid (5-HIAA) formation or rectal temperature, suggesting that the constitutive activity of 5-HT1B receptors may not be apparent under these specific in vivo conditions.[3] This highlights the importance of the experimental context in observing the effects of inverse agonists.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

Conclusion

The foundational research on this compound has firmly established its character as a selective 5-HT1B receptor antagonist with negative intrinsic activity. The in vitro evidence, primarily from [35S]GTPγS binding assays, demonstrates its ability to reduce the constitutive activity of the receptor, a hallmark of inverse agonism. While in vivo studies suggest that the manifestation of this inverse agonism can be context-dependent, the fundamental pharmacological property of this compound remains a critical aspect of its profile. This technical guide provides the core data and detailed methodologies that form the basis of our understanding of this important pharmacological tool and potential therapeutic agent.

References

- 1. Assay in Summary_ki [bdb99.ucsd.edu]

- 2. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alteration of serotonin release in the guinea pig orbito-frontal cortex by selective serotonin reuptake inhibitors. Relevance to treatment of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SB-224289 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-224289 is a potent and selective antagonist of the serotonin 1B receptor (5-HT1B) with inverse agonist properties.[1][2][3] It exhibits high affinity for the human 5-HT1B receptor, with a pKi of 8.2, and displays over 60-fold selectivity over other serotonin receptors, including the closely related 5-HT1D receptor.[4][5][6] This selectivity makes this compound a valuable pharmacological tool for elucidating the in vivo functions of the 5-HT1B receptor in various physiological and pathological processes. These application notes provide detailed protocols for the in vivo use of this compound in preclinical animal models, with a focus on anxiety and cocaine self-administration paradigms.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, derived from in vitro and in vivo studies.

Table 1: Receptor Binding and Functional Activity

| Parameter | Species | Value | Reference |

| pKi (5-HT1B) | Human | 8.2 | [5] |

| Selectivity | >60-fold over 5-HT1D and other 5-HT receptors | [4][5] | |

| Functional Activity | Inverse Agonist | [3] |

Table 2: In Vivo Dosing for Behavioral Studies

| Animal Model | Species | Dose Range | Route of Administration | Behavioral Effect | Reference |

| Anxiety-like Behavior | Rat | 2-16 mg/kg | p.o. | Anxiogenic-like effects in novel object task | [7] |

| Cocaine Self-Administration | Rat | 5 mg/kg | i.p. | Blocks the effect of 5-HT1B agonists on cocaine intake | [8] |

| 5-HT Autoreceptor Function | Guinea Pig | 4 mg/kg | p.o. | Reverses sumatriptan-induced inhibition of 5-HT release | [7] |

| Hypothermia Model | Guinea Pig | ED50 = 3.6 mg/kg | p.o. | Potent antagonist of SK&F-99101-induced hypothermia | [7] |

Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi/o. Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by serotonin, leading to a disinhibition of neurotransmitter release.

Figure 1: 5-HT1B Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound hydrochloride[4]

-

Sterile saline (0.9% NaCl)[7]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.

-

Prepare a stock solution of this compound in DMSO. this compound hydrochloride is soluble in DMSO up to 10 mM.[4][5] For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound hydrochloride in 1 mL of DMSO. Vortex thoroughly. Gentle warming or sonication can aid dissolution.[5]

-

Dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO in the vehicle should be kept to a minimum, ideally below 5%, to avoid potential toxicity.[9] For example, to prepare a 1 mg/mL solution with 5% DMSO, add 50 µL of the 10 mg/mL DMSO stock to 950 µL of sterile saline.

-

Vortex the final solution thoroughly before each injection to ensure a homogenous suspension.

-

Prepare fresh solutions on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[4] Before use, thaw the solution and ensure any precipitate is redissolved.[4]

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo experiment using this compound.

Figure 2: General workflow for in vivo experiments with this compound.

Protocol for Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Materials:

-

Elevated plus maze apparatus

-

Video tracking software and camera

-

Prepared this compound and vehicle solutions

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A typical pretreatment time is 30-60 minutes.

-

Place the animal in the center of the EPM , facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

Record the session using a video camera positioned above the maze.

-

After the session, return the animal to its home cage.

-

Clean the maze thoroughly with 70% ethanol between each animal to remove any olfactory cues.

-

Analyze the video recordings for the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

Protocol for Cocaine Self-Administration

This protocol is for investigating the effect of this compound on the reinforcing properties of cocaine.

Materials:

-

Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light

-

Intravenous catheters

-

Cocaine hydrochloride

-

Prepared this compound and vehicle solutions

Procedure:

-

Surgical Implantation of Intravenous Catheters: Surgically implant chronic indwelling catheters into the jugular vein of the rats. Allow for a recovery period of at least one week.

-

Acquisition of Cocaine Self-Administration:

-

Place the rats in the operant chambers for daily 2-hour sessions.

-

Train the rats to press an active lever for an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue light.

-

Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

This compound Treatment:

-

Once a stable baseline is established, administer this compound or vehicle (e.g., 5 mg/kg, i.p.) 30-60 minutes before the self-administration session.

-

A within-subjects design is often used, where each animal receives all treatment conditions in a counterbalanced order.

-

-

Data Collection and Analysis:

-

Record the number of active and inactive lever presses during each session.

-

Analyze the effect of this compound on the number of cocaine infusions earned.

-

Conclusion

This compound is a critical tool for investigating the role of the 5-HT1B receptor in the central nervous system. The protocols outlined in these application notes provide a framework for conducting in vivo experiments to explore its effects on complex behaviors. Careful attention to drug preparation, animal handling, and experimental design is essential for obtaining reliable and reproducible results.

References

- 1. This compound--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective 5-HT1B receptor inverse agonist this compound, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB 224289 hydrochloride | 5-HT1B receptor antagonist | Hello Bio [hellobio.com]

- 5. rndsystems.com [rndsystems.com]

- 6. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols: SB-224289 in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of SB-224289, a selective 5-HT1B receptor antagonist with inverse agonist properties, in common rodent behavioral models. The protocols and data presented are intended to serve as a guide for designing and conducting experiments to investigate the role of the 5-HT1B receptor in various physiological and pathological processes.

Mechanism of Action

This compound is a high-affinity antagonist for the human 5-HT1B receptor (pKi = 8.16 ± 0.06), demonstrating over 75-fold selectivity for this receptor over other serotonin receptors, including the 5-HT1D receptor. Functionally, it acts as an inverse agonist, meaning it not only blocks the effects of agonists but also reduces the basal activity of the receptor. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound can prevent this signaling cascade.

Data Presentation: Effects of this compound in Rodent Behavioral Models

The following tables summarize the quantitative effects of this compound in key rodent behavioral paradigms.

Table 1: Effects of this compound on Cocaine Self-Administration in Rats

| Dose of this compound (mg/kg, i.p.) | Pretreatment Time | Effect on Cocaine Intake | Reference |

| 5.0 | 60 min | No significant effect when administered alone. | |

| 5.0 | 60 min | Blocked the attenuation of cocaine intake induced by the 5-HT1B agonist CP 94,253. | |

| 3.2, 5.6, 10 | Not specified | Reversed the zolmitriptan-induced decrease in cocaine intake. |

Table 2: Effects of this compound on Locomotor Activity and Anxiety-Like Behavior in Rats

| Behavioral Test | Dose of this compound | Co-administered Drug | Effect | Reference |

| Open Field/Novel Object Exploration | Not specified | Cocaine | Reduced cocaine-induced locomotion. | |

| Open Field/Novel Object Exploration | Not specified | None | Increased anxiety-like behavior. | |

| Open Field/Novel Object Exploration | Not specified | Cocaine | Increased anxiety-like behavior in combination with cocaine. |

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Cocaine Self-Administration in Rats

This protocol is designed to assess whether this compound can modulate the reinforcing properties of cocaine.

1. Animals:

-

Male Sprague-Dawley rats (250-300g at the start of the experiment).

-

House individually in a temperature- and humidity-controlled vivarium on a 12-h light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experiment.

2. Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a drug infusion pump.

3. Surgical Procedure:

-

Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.

-

Allow a recovery period of at least 5-7 days post-surgery.

4. Cocaine Self-Administration Training:

-

Train rats to self-administer cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1 or FR5) during daily 2-hour sessions.

-

A lever press on the active lever results in an infusion of cocaine and the presentation of a cue light, followed by a timeout period (e.g., 20 seconds) during which lever presses have no consequence. Presses on the inactive lever are recorded but have no programmed consequences.

-

Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).

5. This compound Administration and Testing:

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administer this compound (e.g., 5.0 mg/kg, i.p.) or vehicle 60 minutes prior to the start of the self-administration session.

-

Record the number of active and inactive lever presses and the number of cocaine infusions.

-

To investigate interactions with 5-HT1B agonists, a 5-HT1B agonist (e.g., CP 94,253, 5.6 mg/kg, s.c.) can be administered 15 minutes before the session, following the this compound or vehicle pretreatment.

Protocol 2: Assessing the Impact of this compound on Locomotor Activity and Anxiety-Like Behavior in an Open Field Test

This protocol evaluates the effects of this compound on general locomotor activity and anxiety-related behaviors.

1. Animals:

-

Male mice or rats.

-

Group-house in a controlled environment with a 12-h light/dark cycle and free access to food and water.

-

Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

2. Apparatus:

-

A square open field arena (e.g., 40 cm x 40 cm x 30 cm for mice) made of a non-porous material.

-

The arena should be placed in a sound-attenuated room with controlled lighting.

-

A video camera mounted above the arena to record the sessions for later analysis.

3. Procedure:

-

Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal injection).

-

After the appropriate pretreatment time, gently place the animal in the center of the open field arena.

-

Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).

-

Record the session using the overhead video camera.

-

Between trials, thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) to eliminate olfactory cues.

4. Data Analysis:

-

Use a video-tracking software to analyze the recordings.

-

Locomotor Activity Measures: Total distance traveled, average speed.

-

Anxiety-Like Behavior Measures: Time spent in the center zone versus the periphery, number of entries into the center zone, latency to enter the center zone. A decrease in center time and entries is indicative of increased anxiety-like behavior.

Visualizations

Caption: 5-HT1B receptor signaling cascade and the antagonistic action of this compound.

Caption: Workflow for a cocaine self-administration experiment with this compound.

Caption: Hypothesized mechanism of this compound's effects on rodent behavior.

Application Notes and Protocols for Studying Cocaine Self-Administration in Rats with SB-224289

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB-224289, a selective 5-HT1B receptor antagonist, in preclinical studies of cocaine self-administration in rats. The protocols and data presented are intended to facilitate the design and execution of experiments aimed at understanding the role of the serotonin 1B receptor in cocaine reinforcement and seeking behaviors.

Introduction

This compound is a potent and selective antagonist of the human 5-HT1B receptor (pK1 = 8.16 ± 0.06), exhibiting over 75-fold selectivity for this receptor subtype over other serotonin receptors, including the 5-HT1D receptor.[1][2] Its utility as a research tool lies in its ability to probe the function of 5-HT1B receptors in various physiological and pathological processes, including the neurobiology of addiction. In the context of cocaine addiction research, this compound is instrumental in elucidating the modulatory role of the 5-HT1B receptor on the reinforcing and motivational properties of cocaine.[3][4]

The 5-HT1B receptor, a Gi-coupled receptor, is strategically located on axon terminals within the mesocorticolimbic dopamine system.[5] Its activation generally leads to an inhibition of neurotransmitter release.[5] Specifically, 5-HT1B receptors on GABAergic terminals projecting from the nucleus accumbens (NAc) to the ventral tegmental area (VTA) inhibit GABA release, leading to a disinhibition of VTA dopamine neurons.[5][6] This mechanism is thought to underlie the enhancement of cocaine's reinforcing effects observed upon 5-HT1B receptor stimulation.[5][7] Conversely, blocking these receptors with this compound can help to unravel the consequences of inhibiting this pathway on cocaine self-administration and relapse-like behaviors.

Data Presentation

Table 1: Effects of this compound on Cocaine Self-Administration Under a Fixed-Ratio 5 (FR5) Schedule Following Abstinence

| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Cocaine Reinforcers (Mean ± SEM) |

| Vehicle | - | - | ~25 |

| This compound | 5.0 | i.p. | ~23 |

| CP-94253 (5-HT1B Agonist) | 5.6 | s.c. | ~15 |

| This compound + CP-94253 | 5.0 + 5.6 | i.p. + s.c. | ~24 |

| Note: Data are extrapolated from graphical representations in the source literature and presented to illustrate the relative effects.[8] In this study, CP-94253 significantly attenuated cocaine intake compared to vehicle controls, and this effect was blocked by pre-treatment with this compound.[8] this compound administered alone did not significantly alter cocaine intake.[8] |

Table 2: Effects of 5-HT1B Receptor Ligands on Cocaine-Seeking Behavior (Reinstatement Model)

| Ligand | Effect on Cocaine-Induced Reinstatement | Dose Range (mg/kg) |

| SB-216641 (5-HT1B Antagonist) | Attenuation | 2.5 - 7.5 |

| GR-127935 (5-HT1B Antagonist) | Attenuation | 2.5 - 10 |

| CP-94253 (5-HT1B Agonist) | Potentiation (with low-dose cocaine prime) | 2.5 - 5 |

| CP-94253 (5-HT1B Agonist) | Inhibition (with high-dose cocaine prime) | 5 |

| *Note: This table summarizes findings on the effects of 5-HT1B receptor ligands on the reinstatement of cocaine-seeking behavior, a preclinical model of relapse.[9] |

Experimental Protocols

Protocol 1: Cocaine Self-Administration Under a Fixed-Ratio Schedule

This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.

1. Animals and Housing:

-

Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).[3][10]

-

Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

-

Food and water are available ad libitum unless otherwise specified for the experimental design.

2. Surgical Procedure (Intravenous Catheterization):

-

Anesthetize rats with an appropriate anesthetic agent (e.g., ketamine/xylazine mixture).

-

Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the back of the rat, between the scapulae.

-

Allow a recovery period of at least 5-7 days post-surgery. During this period, flush catheters daily with a heparinized saline solution to maintain patency.[11]

3. Self-Administration Apparatus:

-

Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a tone generator, and a syringe pump for intravenous infusions.

4. Training Phase (Acquisition of Cocaine Self-Administration):

-

Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion in 0.1 mL of saline) on a Fixed-Ratio 1 (FR1) schedule of reinforcement.[11]

-

Each response on the active lever results in a single intravenous infusion of cocaine, paired with the presentation of a light and tone cue.

-

Responses on the inactive lever are recorded but have no programmed consequences.

-

Conduct daily 2-hour sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

Following stable FR1 responding, the schedule can be increased to a Fixed-Ratio 5 (FR5) schedule, where five active lever presses are required for each infusion.

5. Testing Phase (Effect of this compound):

-

Once stable responding on the FR5 schedule is established, begin the testing phase.

-

Administer this compound (e.g., 5.0 mg/kg, i.p.) or vehicle 60 minutes prior to the self-administration session.[8]

-

The cocaine dose available for self-administration during the test session is typically a dose on the descending limb of the dose-response curve (e.g., 0.75 mg/kg/infusion), where an increase in reinforcing efficacy would be reflected as an increase in infusions earned.[8]

-

Record the number of active and inactive lever presses, and the number of cocaine infusions earned during the session.

Protocol 2: Reinstatement of Cocaine-Seeking Behavior

This protocol models relapse to drug-seeking behavior and is used to assess the effect of this compound on this phenomenon.

1. Acquisition and Maintenance:

-

Follow steps 1-4 from Protocol 1 to train rats to self-administer cocaine.

2. Extinction Phase:

-

Following stable self-administration, begin extinction training.

-

During extinction sessions, responses on the active lever no longer result in cocaine infusion or the presentation of the associated cues (light and tone).

-

Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the maintenance baseline for three consecutive days).

3. Reinstatement Testing:

-

After the extinction criteria are met, test for reinstatement of cocaine-seeking behavior.

-

Administer this compound (e.g., 2.5-10 mg/kg, i.p.) or vehicle prior to the test session.

-

Induce reinstatement using one of the following methods:

-

Cocaine-Primed Reinstatement: Administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before placing the rat in the operant chamber.[9]

-

Cue-Induced Reinstatement: Present the cocaine-associated cues (light and tone) contingent on active lever pressing, but without cocaine delivery.[9]

-

-

Record the number of active and inactive lever presses during the session. An increase in active lever pressing compared to the extinction baseline is indicative of reinstatement of drug-seeking behavior.

Mandatory Visualizations

Caption: 5-HT1B receptor signaling pathway in the VTA.

Caption: Experimental workflow for cocaine self-administration studies.

References

- 1. This compound--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of SB 224289 on anxiety and cocaine-related behaviors in a novel object task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stimulation of 5-HT1B receptors enhances cocaine reinforcement yet reduces cocaine-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]

- 7. jneurosci.org [jneurosci.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of serotonin (5-HT)(1B) receptor ligands on cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of dose and access restrictions on the periodicity of cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Application of SB-224289 in Animal Models of Anxiety: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-224289 is a potent and selective antagonist of the serotonin 1B (5-HT1B) receptor.[1] In preclinical research, it serves as a critical tool for elucidating the role of the 5-HT1B receptor in various physiological and pathological processes, including anxiety. The 5-HT1B receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). These receptors are located on the presynaptic terminals of both serotonergic and non-serotonergic neurons, where they act as autoreceptors and heteroreceptors, respectively, to modulate neurotransmitter release.

Studies investigating the effects of 5-HT1B receptor ligands in animal models of anxiety have yielded complex results. While some studies suggest that 5-HT1B receptor agonists can have anxiolytic properties, several lines of evidence indicate that antagonism of this receptor can induce anxiogenic-like effects.[2] This has led to the hypothesis that the 5-HT1B receptor plays a significant role in the modulation of anxiety states.

These application notes provide a comprehensive overview of the use of this compound in animal models of anxiety, including its mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: 5-HT1B Receptor Signaling

This compound acts as a competitive antagonist at the 5-HT1B receptor, blocking the binding of the endogenous ligand, serotonin (5-HT). This action prevents the downstream signaling cascade typically initiated by 5-HT1B receptor activation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and a structurally related 5-HT1B antagonist, SB-216641, in animal models of anxiety. It is important to note that while SB-216641 shares a similar mechanism of action, direct quantitative comparisons with this compound should be made with caution.

Table 1: Effects of this compound in the Open Field/Novel Object Exploration Test

| Treatment Group | Dose (mg/kg) | Key Finding | Reference |

| This compound | Not Specified | Increased anxiety-like behavior | [2] |

| This compound + Cocaine | Not Specified | Increased anxiety-like behavior | [2] |

Note: The primary reference indicates an anxiogenic effect but does not provide specific quantitative data in the abstract.

Table 2: Effects of the 5-HT1B Antagonist SB-216641 in the Elevated Plus Maze (Mice)

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |

| Vehicle | - | 18.2 ± 2.5 | 35.1 ± 3.2 |

| SB-216641 | 2.5 | 25.5 ± 3.1 | 42.3 ± 4.0 |

| SB-216641 | 5.0 | 30.1 ± 3.8 | 48.7 ± 4.5 |

| Diazepam (Control) | 5.0 | 32.4 ± 4.1 | 51.2 ± 5.0 |

*p < 0.05 vs. Vehicle. Data extracted from Chojnacka-Wojcik et al., 2004.

Table 3: Effects of the 5-HT1B Antagonist SB-216641 in the Vogel Conflict Drinking Test (Rats)

| Treatment Group | Dose (mg/kg, i.p.) | Number of Shocks Received (Mean ± SEM) |

| Vehicle | - | 4.8 ± 0.6 |

| SB-216641 | 2.5 | 8.2 ± 1.1 |

| SB-216641 | 5.0 | 10.5 ± 1.5 |

| Diazepam (Control) | 5.0 | 11.2 ± 1.8* |

*p < 0.05 vs. Vehicle. Data extracted from Chojnacka-Wojcik et al., 2004.

Experimental Protocols

Detailed methodologies for key experiments used to assess the anxiogenic or anxiolytic potential of compounds like this compound are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.

-

For rats: arms are typically 50 cm long and 10 cm wide, with the enclosed arms having 40 cm high walls.

-

For mice: arms are typically 30 cm long and 5 cm wide, with the enclosed arms having 15 cm high walls.

-

The maze is typically elevated 50-70 cm above the ground.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before testing (e.g., 30 minutes).

-

Testing:

-

Place the animal in the center of the maze, facing one of the enclosed arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Score the amount of time spent in the open and enclosed arms.

-

Count the number of entries into the open and enclosed arms.

-

Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

-

An anxiogenic effect is indicated by a significant decrease in the time spent and/or entries into the open arms compared to the vehicle-treated group.

-

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit space.

Apparatus:

-

A square arena with high walls, typically made of a non-reflective material.

-

For rats: 100 cm x 100 cm.

-

For mice: 50 cm x 50 cm.

-

The arena is divided into a central zone and a peripheral zone.

Procedure:

-

Habituation: Acclimate animals to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound or vehicle.

-

Testing:

-

Gently place the animal in the center of the open field.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session with an overhead video camera.

-

-

Data Analysis:

-

Measure the total distance traveled.

-

Measure the time spent in the center zone versus the peripheral zone.

-

Count the number of entries into the center zone.

-

An anxiogenic effect is suggested by a decrease in the time spent and entries into the center zone, without a significant change in total locomotor activity.

-

Social Interaction Test

This test assesses anxiety by measuring the change in social behavior when an animal is placed in a novel, brightly lit environment. Anxiogenic compounds typically reduce social interaction time.

Apparatus:

-

An open field box, as described for the OFT.

-

The lighting conditions can be manipulated (low light vs. high light) to alter the baseline level of anxiety.

Procedure:

-

Habituation: Acclimate animals to the testing room.

-

Drug Administration: Administer this compound or vehicle to both animals in a pair.

-

Testing:

-

Place a pair of unfamiliar, weight-matched animals of the same sex into the open field.

-

Record their interaction for a 10-minute session.

-

-

Data Analysis:

-

Score the total time the pair of animals spends in active social interaction (e.g., sniffing, grooming, following).

-

An anxiogenic effect is indicated by a significant decrease in the total time of social interaction compared to the vehicle-treated pairs.

-

Fear Conditioning

This paradigm assesses fear and anxiety by pairing a neutral stimulus (conditioned stimulus, CS; e.g., a tone) with an aversive stimulus (unconditioned stimulus, US; e.g., a mild footshock). The fear response (e.g., freezing) to the CS and the context is then measured.

Apparatus:

-

A conditioning chamber with a grid floor capable of delivering a mild electrical shock.

-

A sound generator to deliver the auditory CS.

-

A video camera to record the animal's behavior.

Procedure:

-

Habituation (Day 1):

-

Place the animal in the conditioning chamber and allow it to explore for a few minutes.

-

-

Conditioning (Day 1):

-

Present the CS (e.g., a 30-second tone).

-

At the end of the CS, deliver the US (e.g., a 0.5-second, 0.5 mA footshock).

-

Repeat the CS-US pairing for a set number of trials.

-

-

Contextual Fear Test (Day 2):

-